1-(4-Chlorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
1-(4-Chlorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative featuring a 4-chlorobenzyl substituent and a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The chlorobenzyl group introduces electron-withdrawing properties, which may influence binding affinity, solubility, and metabolic stability compared to analogs with alternative substituents .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-22-16-8-7-15(10-13(16)4-9-17(22)23)21-18(24)20-11-12-2-5-14(19)6-3-12/h2-3,5-8,10H,4,9,11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTJVFUNPHIDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(4-Chlorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound with the molecular formula and a molecular weight of 343.81 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of anti-inflammatory and antitumor effects. This article delves into its biological activity, supported by relevant data tables and findings from case studies.
The compound is characterized by the following structural and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN3O2 |
| Molecular Weight | 343.81 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |
| CAS Number | 1170408-64-6 |
Biological Activity Overview
Research indicates that 1-(4-Chlorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibits significant biological activities, particularly as an inhibitor of various enzymes and pathways involved in inflammation and cancer progression.
Anti-inflammatory Activity
A study highlighted that this compound functions as a selective phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating cellular levels of cyclic AMP (cAMP), a messenger involved in various physiological processes including inflammation. Inhibition of PDE can lead to increased cAMP levels, which may reduce inflammatory responses.
Case Study Findings:
In vitro assays demonstrated that the compound effectively inhibited TNF-alpha production in macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and asthma.
Antitumor Activity
Preliminary studies have also indicated that 1-(4-Chlorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea may possess antitumor properties. In cell line studies involving various cancer types (e.g., breast and lung cancer), the compound exhibited cytotoxic effects, leading to apoptosis in cancer cells.
Data Table: Antitumor Efficacy
| Cell Line Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |
The biological activity of this compound can be attributed to its structural features that facilitate interaction with target proteins involved in signaling pathways. The presence of the urea moiety allows for hydrogen bonding with target enzymes, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related molecules: 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (Compound A) and Baxdrostat (Compound B). Key differences lie in substituent groups and molecular properties, which correlate with divergent biochemical behaviors.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Bioactivity
- Electron-Withdrawing vs. Chlorine’s electronegativity may strengthen hydrogen bonding or dipole interactions in target binding pockets, whereas methoxy groups could favor π-π stacking .
- Baxdrostat’s Structural Niche: Baxdrostat incorporates a propionamide linker and tetrahydroisoquinoline core, diverging from the urea scaffold. This modification likely targets distinct enzymatic pathways (e.g., aldosterone synthase inhibition), underscoring the importance of core structure in determining mechanistic pathways .
Thermodynamic and Crystallographic Insights
Such analyses could predict the target compound’s stability and polymorphic behavior .
Research Findings and Implications
- Synthetic Accessibility :
The urea linkage in the target compound and Compound A allows straightforward synthesis via carbodiimide-mediated coupling, whereas Baxdrostat’s amide linkage requires specialized reagents (e.g., HATU), increasing production complexity . - Safety and Toxicity: Limited safety data are available for the target compound, but Baxdrostat’s safety sheet highlights standard precautions for handling tetrahydroisoquinoline derivatives, including respiratory protection and avoidance of dermal exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
